Cytotoxicity in Colon Carcinoma: 4-Hydroxymethyl Triazole Conjugate vs. Standard Chemotherapeutic 5-Fluorouracil
When conjugated to betulinic acid via an ester linkage, the (4-hydroxymethyl-[1,2,3]triazol-1-yl)-acetyloxy moiety produced a compound (2c) that inhibited HT-29 human colon carcinoma cell proliferation with an IC50 of 14.9 μM [1]. This was significantly more potent than the standard chemotherapeutic agent 5-fluorouracil in the same MTT assay, while displaying negligible cytotoxicity toward normal human peripheral blood mononuclear cells (PBMC) [1]. The unconjugated (4-hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid serves as the essential precursor for synthesizing this active conjugate.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 14.9 μM (as betulinic acid conjugate 2c) |
| Comparator Or Baseline | 5-Fluorouracil (IC50 not numerically reported but stated as 'much higher') |
| Quantified Difference | Compound 2c exhibited 'much higher cytotoxicity than the standard drug 5-fluorouracil' |
| Conditions | MTT assay on HT-29 human colon carcinoma cells |
Why This Matters
This demonstrates that the 4-hydroxymethyl triazole acetic acid moiety, when incorporated into a bioactive scaffold, can yield derivatives with superior anticancer potency and selectivity compared to a widely used clinical chemotherapeutic, justifying its procurement for medicinal chemistry optimization programs.
- [1] Chakraborty, B., Dutta, D., Mukherjee, S., Das, S., Maiti, N. C., Das, P., & Chowdhury, C. (2015). Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29). European Journal of Medicinal Chemistry, 102, 93-105. View Source
